molecular formula C6H7K5O21S5 B569196 Glucose Pentasulfate, Potassium Salt, Technical Grade CAS No. 359435-44-2

Glucose Pentasulfate, Potassium Salt, Technical Grade

Cat. No.: B569196
CAS No.: 359435-44-2
M. Wt: 770.893
InChI Key: PWKOEMUICVNKKC-LLXKGFLCSA-I
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glucose Pentasulfate, Potassium Salt involves the sulfation of glucose. This process typically requires the use of sulfur trioxide or chlorosulfonic acid as sulfating agents. The reaction is carried out under controlled conditions to ensure the formation of the pentasulfate ester .

Industrial Production Methods: Industrial production of Glucose Pentasulfate, Potassium Salt is carried out in cGMP (current Good Manufacturing Practice) facilities. The production process involves scaling up the laboratory synthesis to kilogram or metric ton scales while maintaining stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: Glucose Pentasulfate, Potassium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Glucose Pentasulfate, Potassium Salt involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfate groups in the compound can form strong ionic interactions with positively charged amino acid residues in proteins, leading to changes in enzyme activity or receptor binding .

Comparison with Similar Compounds

  • Glucose Tetrasulfate, Potassium Salt
  • Glucose Hexasulfate, Potassium Salt
  • Glucose Heptasulfate, Potassium Salt

Comparison: Glucose Pentasulfate, Potassium Salt is unique due to its specific number of sulfate groups, which confer distinct chemical and biological properties. Compared to other sulfate esters of glucose, it has a higher degree of sulfation, leading to stronger interactions with molecular targets and different reactivity in chemical reactions .

Properties

IUPAC Name

pentapotassium;[(2R,3R,4S,5R)-3,4,5,6-tetrasulfonatooxyoxan-2-yl]methyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O21S5.5K/c7-28(8,9)22-1-2-3(24-29(10,11)12)4(25-30(13,14)15)5(26-31(16,17)18)6(23-2)27-32(19,20)21;;;;;/h2-6H,1H2,(H,7,8,9)(H,10,11,12)(H,13,14,15)(H,16,17,18)(H,19,20,21);;;;;/q;5*+1/p-5/t2-,3-,4+,5-,6?;;;;;/m1...../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKOEMUICVNKKC-LLXKGFLCSA-I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7K5O21S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747855
Record name Pentapotassium 1,2,3,4,6-penta-O-sulfonato-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

770.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359435-44-2
Record name Pentapotassium 1,2,3,4,6-penta-O-sulfonato-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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